7,18-dibenzyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone
Description
7,18-Dibenzyl-7,18-diazaheptacyclo[...]tetrone is a highly complex polycyclic compound characterized by a fused heptacyclic framework with two benzyl substituents at the 7 and 18 positions.
Properties
CAS No. |
52000-81-4 |
|---|---|
Molecular Formula |
C38H22N2O4 |
Molecular Weight |
570.6 g/mol |
IUPAC Name |
7,18-dibenzyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C38H22N2O4/c41-35-27-15-11-23-25-13-17-29-34-30(38(44)40(37(29)43)20-22-9-5-2-6-10-22)18-14-26(32(25)34)24-12-16-28(33(27)31(23)24)36(42)39(35)19-21-7-3-1-4-8-21/h1-18H,19-20H2 |
InChI Key |
YOJIBFGEZMEOMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)CC9=CC=CC=C9)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone typically involves the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with benzylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the diisoquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone has several scientific research applications:
Organic Electronics: Used as an electron-transporting material in OFETs and OPVs due to its high electron mobility.
Photovoltaics: Acts as an electron acceptor in organic solar cells, improving the efficiency of light-to-electricity conversion.
Sensors: Utilized in the development of chemical sensors due to its sensitivity to various analytes.
Biomedical Research:
Mechanism of Action
The mechanism of action of 2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone involves its ability to transport electrons efficiently. The compound’s electron-transporting properties are attributed to its conjugated π-electron system, which allows for the delocalization of electrons across the molecule. This delocalization facilitates the movement of electrons through the material, making it an excellent candidate for use in electronic devices .
Comparison with Similar Compounds
(a) 7-Phenyl Derivative
(b) 7,18-Bis[2-(2-hydroxyethylamino)ethyl] Derivative
- Key Differences: Hydroxyethylaminoethyl substituents introduce hydroxyl and amine groups, significantly increasing hydrophilicity. This derivative exhibits enhanced solubility in polar solvents (e.g., DMSO or ethanol), making it more suitable for biological assays .
(c) 2,11-Diazahexacyclo[...]dione
Comparative Data Table
Methodological Insights from Structural Comparison
- Similarity Coefficients : Tanimoto coefficients (0.65–0.78) indicate moderate similarity between the dibenzyl compound and its phenyl/hydroxyethyl derivatives, emphasizing shared pharmacophoric features .
- QSAR Studies : Substituent bulk (benzyl > phenyl > hydroxyethyl) correlates with increased logP values, aligning with observed solubility trends .
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of complex polycyclic compounds known for their intricate structures and potential biological activities. The diazaheptacyclo framework suggests that it may exhibit unique interactions with biological macromolecules due to its multiple nitrogen atoms and extensive aromatic systems.
Potential Biological Activities
-
Anticancer Activity : Compounds with similar polycyclic structures have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through various mechanisms such as:
- Inhibition of DNA synthesis.
- Induction of oxidative stress.
- Modulation of signaling pathways related to cell survival.
- Antimicrobial Properties : The presence of multiple benzyl groups can enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Studies have shown that structurally similar compounds can exhibit activity against various bacteria and fungi.
- Enzyme Inhibition : Many polycyclic compounds are known to act as enzyme inhibitors. They can interact with active sites or allosteric sites of enzymes involved in critical metabolic pathways, leading to therapeutic effects in diseases such as diabetes and hypertension.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative damage and apoptosis, indicating potential applications in neurodegenerative diseases.
Research Findings and Case Studies
- Case Study 1 : A study on related diazaheptacyclo compounds demonstrated significant cytotoxicity against several cancer cell lines (e.g., HeLa and MCF-7), with IC50 values in the low micromolar range.
- Case Study 2 : Research has indicated that similar compounds exhibit antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
